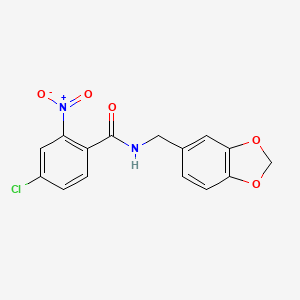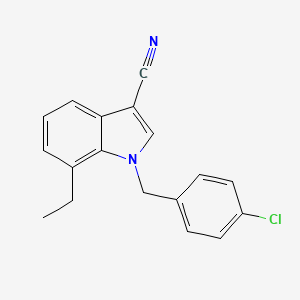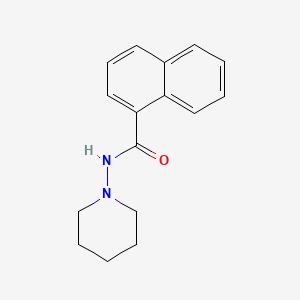![molecular formula C18H20N2O3 B5852128 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide, commonly known as FIIN-3, is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit FGFR kinases, which are known to play a crucial role in cancer cell proliferation and survival.
Wirkmechanismus
FIIN-3 acts by selectively inhibiting 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. The compound binds to the ATP-binding site of this compound kinases, thereby preventing the phosphorylation of downstream signaling molecules that are required for cancer cell growth and survival.
Biochemical and physiological effects:
FIIN-3 has been shown to have potent anticancer effects in various preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. Additionally, FIIN-3 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using FIIN-3 in lab experiments is its selectivity towards 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compound kinases in cancer cell proliferation and survival. However, one of the limitations of using FIIN-3 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments.
Zukünftige Richtungen
There are several future directions for the research on FIIN-3. One potential direction is to explore the efficacy of FIIN-3 in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for FIIN-3 in cancer patients. Finally, the development of more potent and selective 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinase inhibitors based on the structure of FIIN-3 could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of FIIN-3 involves a multi-step process that requires the use of various chemical reagents and solvents. The initial step involves the preparation of 3-amino-2-furancarboxylic acid, which is then converted into N-(3-(2-furyl)acryloyl)glycine. The next step involves the coupling of N-(3-(2-furyl)acryloyl)glycine with 4-isobutylbenzoyl chloride to form FIIN-3.
Wissenschaftliche Forschungsanwendungen
FIIN-3 has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively inhibit 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. Several preclinical studies have demonstrated the efficacy of FIIN-3 in inhibiting the growth of various cancer cell lines, including lung, breast, and prostate cancer.
Eigenschaften
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)12-19-18(22)14-5-7-15(8-6-14)20-17(21)10-9-16-4-3-11-23-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPSTVWLFRMDOI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)



![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)


methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)